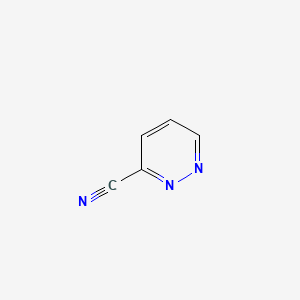

Pyridazine-3-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyridazine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3/c6-4-5-2-1-3-7-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJESVVYWPFAJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545720 | |

| Record name | Pyridazine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53896-49-4 | |

| Record name | Pyridazine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyridazine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Pyridazine-3-carbonitrile (CAS 53896-49-4)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridazine-3-carbonitrile (CAS 53896-49-4) is a polar, heterocyclic aromatic compound featuring a pyridazine ring substituted with a nitrile group. This arrangement of a 1,2-diazine ring and an electron-withdrawing cyano group imparts a unique set of physicochemical properties that are of significant interest in drug discovery and materials science. The inherent asymmetry and dipole moment of the pyridazine core, combined with the reactive potential of the nitrile, make it a valuable scaffold for creating diverse molecular architectures with tunable properties. This guide delves into the technical details of its structure, spectral characteristics, synthesis, chemical behavior, and its emerging role in the development of novel therapeutics.

Physicochemical and Structural Properties

The unique arrangement of two adjacent nitrogen atoms in the pyridazine ring, coupled with the strong electron-withdrawing nature of the nitrile group at the 3-position, governs the molecule's physical and chemical characteristics.

Core Data Summary

| Property | Value | Source(s) |

| CAS Number | 53896-49-4 | [1][2] |

| Molecular Formula | C₅H₃N₃ | [1][2] |

| Molecular Weight | 105.10 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 43-48 °C | [1][2] |

| Synonyms | 3-Cyanopyridazine, 3-Pyridazinecarbonitrile | [2] |

| InChI Key | PJESVVYWPFAJCS-UHFFFAOYSA-N | [1][2] |

Solubility and Lipophilicity

Acidity and Basicity (pKa)

The parent pyridazine molecule is a weak base, with a reported pKa of approximately 2.0.[3] The presence of the electron-withdrawing nitrile group at the 3-position is expected to further decrease the basicity of the ring nitrogen atoms. This low basicity can be an advantage in drug design, as it allows the pyridazine ring to maintain its hydrogen-bond acceptor properties over a wider physiological pH range without becoming protonated.[3]

Spectral Characterization

Definitive, publicly available spectra for this compound are limited. However, based on the analysis of related pyridazine and cyanopyridine compounds, the following spectral characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridazine ring. Due to the deshielding effect of the nitrogen atoms and the nitrile group, these protons will likely appear at relatively high chemical shifts.

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals: three for the CH carbons of the ring, one for the carbon bearing the nitrile group, and one for the nitrile carbon itself. The carbon atoms of the pyridazine ring will have chemical shifts influenced by the electronegative nitrogen atoms, and the nitrile carbon will appear in the characteristic region for cyano groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands:

-

C≡N Stretch: A sharp, medium-intensity band is expected in the region of 2220-2240 cm⁻¹, which is characteristic of an aromatic nitrile.

-

C=N and C=C Stretching: Multiple bands in the 1600-1400 cm⁻¹ region will correspond to the stretching vibrations of the C=N and C=C bonds within the pyridazine ring.

-

C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 105. Fragmentation may occur through the loss of HCN (m/z = 78) or other pathways characteristic of nitrogen-containing heterocyclic compounds.

Synthesis and Manufacturing

Potential Synthetic Pathways

-

From 3-Chloropyridazine: A common method for introducing a nitrile group to a heterocyclic ring is through the nucleophilic substitution of a halide. The reaction of 3-chloropyridazine with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent like DMSO, is a likely synthetic route. This reaction may be facilitated by a phase-transfer catalyst.

-

Dehydration of Pyridazine-3-carboxamide: The dehydration of a primary amide is a classic method for nitrile synthesis. Pyridazine-3-carboxamide, which can be prepared from the corresponding carboxylic acid or ester, could be treated with a dehydrating agent like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride to yield this compound.

The following diagram illustrates a plausible synthetic workflow starting from a γ-ketoacid, a common precursor for pyridazinones, which can then be converted to the target molecule.

Caption: Plausible synthetic workflow for this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by the interplay between the electron-deficient pyridazine ring and the electrophilic nitrile group.

Reactions at the Nitrile Group

The nitrile group is susceptible to attack by nucleophiles. A notable example is its reaction with thiols, such as glutathione or N-acetylcysteine.[4] This reaction is of significant interest in drug development, as it can lead to the formation of covalent adducts with cysteine residues in proteins. The electrophilicity of the nitrile in this compound is a key factor in its potential as a covalent inhibitor of cysteine proteases.[4]

The following diagram illustrates the general mechanism of thiazoline formation from the reaction of a this compound derivative with a thiol-containing nucleophile.

Caption: General mechanism of thiazoline adduct formation.

Reactions Involving the Pyridazine Ring

The electron-deficient nature of the pyridazine ring makes it a candidate for inverse-electron-demand Diels-Alder reactions. While specific examples for this compound are not available in the provided literature, related 4-pyridazinecarbonitriles have been shown to undergo intramolecular [4+2] cycloadditions, demonstrating the potential for this type of reactivity. The pyridazine ring can also undergo nucleophilic aromatic substitution, particularly if further activated by other electron-withdrawing groups or with the presence of a good leaving group.

Applications in Drug Discovery and Development

The unique properties of the pyridazine ring make it an attractive scaffold in medicinal chemistry. It is considered a less lipophilic and more polar bioisosteric replacement for the phenyl ring.[3] This can lead to improved aqueous solubility and reduced off-target effects, such as inhibition of cytochrome P450 enzymes.[3]

Cysteine Protease Inhibition

As mentioned, the electrophilic nitrile of this compound derivatives makes them potential inhibitors of cysteine proteases through covalent bond formation with the active site cysteine residue.[4] This mechanism is relevant for the development of drugs targeting a variety of diseases, including those involving cathepsins.

Scaffold for Bioactive Molecules

The pyridazine core is present in several approved drugs, highlighting its utility as a pharmacophore.[3] The ability of the two adjacent nitrogen atoms to act as hydrogen bond acceptors is a key feature in molecular recognition at biological targets.[3] this compound provides a versatile starting point for the synthesis of more complex molecules, where the nitrile group can be transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, further expanding its utility in drug design.

Safety and Handling

This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its unique combination of a polar pyridazine core and a reactive nitrile group offers a wealth of opportunities for the design and synthesis of novel bioactive molecules. While further research is needed to fully elucidate its spectral properties and to develop optimized synthetic protocols, the existing body of knowledge underscores its potential as a key intermediate for the development of next-generation therapeutics.

References

- 1. This compound 97 53896-49-4 [sigmaaldrich.com]

- 2. jk-sci.com [jk-sci.com]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrophilicity of this compound, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyanopyridazine

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of heterocyclic chemistry is vast and ever-evolving, with nitrogen-containing ring systems forming the backbone of a significant portion of pharmaceuticals and functional materials. Among these, the pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, presents a unique electronic and structural profile.[1] This guide focuses on a specific, yet under-documented derivative: 3-cyanopyridazine. While direct and extensive literature on this particular molecule is sparse, this document, written from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview by integrating established knowledge of the parent pyridazine system, the influence of the cyano substituent, and reasoned, field-proven methodologies for its synthesis and characterization. This guide is designed to be a foundational resource for researchers embarking on projects involving 3-cyanopyridazine, offering both established data on related compounds and a practical framework for its investigation.

Molecular Structure and Core Physicochemical Properties

3-Cyanopyridazine, also known as 3-pyridazinecarbonitrile, possesses the molecular formula C₅H₃N₃. Its structure features a pyridazine ring with a nitrile (-C≡N) group at the C-3 position. The presence of the two adjacent nitrogen atoms and the strongly electron-withdrawing cyano group significantly influences the molecule's electronic distribution, reactivity, and physical properties.

Logical Relationship of Structural Features

Caption: Influence of the pyridazine ring and cyano group on the overall properties.

Table 1: Core Physicochemical Properties of Pyridazine and Predicted Properties of 3-Cyanopyridazine

| Property | Pyridazine (Parent Compound) | 3-Cyanopyridazine (Predicted/Estimated) | Rationale for Estimation |

| Molecular Formula | C₄H₄N₂ | C₅H₃N₃ | Addition of a CN group and removal of one H. |

| Molecular Weight | 80.09 g/mol | 105.09 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid[2] | Predicted to be a white to off-white crystalline solid. | The addition of a polar cyano group often increases melting point and leads to a solid state at room temperature, similar to other cyanated heterocycles. |

| Melting Point | -8 °C[3] | Expected to be significantly higher than pyridazine. | Increased molecular weight, polarity, and potential for dipole-dipole interactions. |

| Boiling Point | 208 °C[3] | Expected to be higher than pyridazine. | Increased molecular weight and polarity. |

| Solubility | Miscible with water, ethanol, and benzene[3][4] | Predicted to have moderate solubility in polar organic solvents (e.g., DMSO, DMF, alcohols) and limited solubility in water and non-polar solvents. | The polar cyano group and pyridazine nitrogens will favor polar interactions, but the overall aromatic system may limit high water solubility.[5] |

| pKa | 2.24 (of the conjugate acid)[2] | Expected to be lower than pyridazine (i.e., less basic). | The electron-withdrawing nature of the cyano group will decrease the electron density on the ring nitrogens, making them less available for protonation.[6] |

Synthesis and Purification

While a definitive, optimized synthesis for 3-cyanopyridazine is not prominently featured in readily available literature, a logical and established synthetic route can be proposed based on standard organic chemistry transformations. The most direct pathway involves the dehydration of the corresponding amide, pyridazine-3-carboxamide.

Proposed Synthetic Workflow

Caption: A two-step synthetic route from pyridazine-3-carboxylic acid.

Experimental Protocol: Synthesis of 3-Cyanopyridazine from Pyridazine-3-carboxamide

This protocol is a proposed methodology based on established chemical principles for the dehydration of amides to nitriles.

Materials:

-

Pyridazine-3-carboxamide

-

Phosphorus pentoxide (P₂O₅) or Trifluoroacetic anhydride (TFAA)

-

Anhydrous, high-boiling solvent (e.g., toluene or xylene)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and purification (e.g., ethyl acetate, dichloromethane)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add pyridazine-3-carboxamide (1.0 eq).

-

Solvent Addition: Add a suitable volume of anhydrous toluene to create a stirrable slurry.

-

Dehydrating Agent Addition: Carefully add the dehydrating agent.

-

If using P₂O₅: Add phosphorus pentoxide (approx. 1.5-2.0 eq) portion-wise to the stirred slurry. The addition may be exothermic.

-

If using TFAA: Add trifluoroacetic anhydride (approx. 2.0-3.0 eq) dropwise via a syringe.

-

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly pouring it over crushed ice.

-

Neutralize the aqueous mixture by the slow addition of a saturated NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude 3-cyanopyridazine by either recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexane) or by column chromatography on silica gel.

-

Self-Validation: The identity and purity of the synthesized 3-cyanopyridazine must be confirmed through the spectroscopic methods detailed in the following section, and by melting point analysis.

Spectroscopic Characterization

The unambiguous identification of 3-cyanopyridazine relies on a combination of spectroscopic techniques. The following data is predicted based on the known spectra of pyridazine and the expected electronic effects of the cyano group.

Table 2: Predicted Spectroscopic Data for 3-Cyanopyridazine

| Technique | Expected Key Features | Rationale |

| ¹H NMR | Three distinct signals in the aromatic region (likely between δ 7.5 and 9.5 ppm). The protons will exhibit characteristic coupling patterns (doublets, triplets, or doublet of doublets) based on their position relative to each other and the ring nitrogens. The proton at C-6, being adjacent to a nitrogen, is expected to be the most downfield.[7][8] | The asymmetry of the molecule will result in three unique proton environments. The electron-withdrawing nature of the nitrogens and the cyano group will shift the protons downfield compared to benzene. |

| ¹³C NMR | Five distinct signals are expected: three for the CH carbons and two for the quaternary carbons (C-3 and the cyano carbon). The carbon bearing the cyano group (C-3) and the cyano carbon itself will have characteristic chemical shifts. The pyridazine ring carbons are typically found between δ 125 and 160 ppm.[9][10] | The molecule has five unique carbon environments. The chemical shifts will be influenced by the electronegativity of the nitrogen atoms and the electronic effects of the nitrile. |

| IR Spectroscopy | A sharp, strong absorption band in the range of 2220-2240 cm⁻¹ characteristic of a C≡N stretch. Aromatic C-H stretching bands above 3000 cm⁻¹. Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.[1][11] | These are characteristic vibrational modes for aromatic nitriles. |

| Mass Spectrometry (EI) | A prominent molecular ion peak (M⁺) at m/z = 105. Fragmentation may involve the loss of HCN (m/z = 78) or N₂ (m/z = 77), which are common fragmentation pathways for nitrogen-containing aromatic compounds.[12] | The molecular weight corresponds to the molecular formula C₅H₃N₃. Fragmentation patterns provide structural information. |

Protocol for Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of purified 3-cyanopyridazine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

2D NMR: For unambiguous assignment of proton and carbon signals, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

2. Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr or analyze as a thin film from a volatile solvent on a salt plate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatograph (GC-MS) or Liquid Chromatograph (LC-MS).

-

Ionization: Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Analysis: Obtain a full scan mass spectrum to determine the molecular weight. For structural confirmation, perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern.

Reactivity and Applications in Drug Development

The reactivity of 3-cyanopyridazine is dictated by the interplay between the electron-deficient pyridazine ring and the versatile cyano group. This dual functionality makes it an attractive scaffold in medicinal chemistry.

Reactivity Profile

Caption: Key reaction pathways for 3-cyanopyridazine.

-

Reactions of the Cyano Group: The nitrile functionality can undergo a variety of transformations, providing access to other important functional groups.

-

Hydrolysis: Acidic or basic hydrolysis can convert the cyano group to a carboxamide and subsequently to a carboxylic acid.

-

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Cycloaddition: The cyano group can participate in cycloaddition reactions, for instance, with sodium azide to form a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.

-

-

Reactions of the Pyridazine Ring: The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack, particularly if a leaving group is present on the ring. The ring nitrogen atoms can also participate in reactions such as N-oxidation or quaternization.

Potential Applications in Drug Development

The pyridazine nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[13][14] The introduction of a cyano group at the 3-position offers several strategic advantages:

-

As a Synthetic Handle: The versatile reactivity of the cyano group allows for the late-stage functionalization of drug candidates, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

As a Pharmacophore Element: The nitrile group can act as a hydrogen bond acceptor, interacting with biological targets.

-

Bioisosteric Replacement: The conversion of the cyano group to a tetrazole ring is a common strategy in drug design to mimic a carboxylic acid with improved metabolic stability and cell permeability.

Conclusion

3-Cyanopyridazine, while not extensively characterized in the public domain, represents a molecule of significant potential for researchers in the chemical and pharmaceutical sciences. By leveraging our understanding of pyridazine chemistry and the predictable reactivity of the cyano group, we can confidently propose synthetic routes and analytical methods for its preparation and characterization. This guide provides a solid foundation for such endeavors, encouraging further exploration of this promising heterocyclic building block. As with any scientific pursuit, the proposed protocols herein should be adapted and optimized based on rigorous experimental observation.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. Page loading... [wap.guidechem.com]

- 3. ijcrt.org [ijcrt.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. mdpi.com [mdpi.com]

- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Pyridazine-3-carbonitrile: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Abstract: Pyridazine-3-carbonitrile is a heterocyclic building block of significant interest to the fields of medicinal chemistry and drug development. This guide provides a comprehensive overview of its core physicochemical properties, a detailed experimental protocol for its synthesis, methods for its analytical characterization, and an in-depth discussion of its applications. With a molecular formula of C₅H₃N₃ and a molecular weight of 105.10 g/mol , this compound's unique electronic and structural features, stemming from the adjacent nitrogen atoms in the pyridazine ring and the electrophilic nitrile group, make it a valuable pharmacophore and a versatile intermediate.[1][2] We will explore its role as a bioisostere, its hydrogen bonding capabilities, and its function as a potential covalent modifier in enzyme inhibition, providing researchers and drug development professionals with the foundational knowledge to effectively utilize this molecule in their discovery programs.

Physicochemical and Structural Data

A thorough understanding of a molecule's fundamental properties is the cornerstone of its application in research. This compound is a solid at room temperature with a defined set of characteristics that are critical for its handling, reaction setup, and integration into screening libraries.[3]

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][4] |

| Synonyms | 3-Cyanopyridazine, 3-Pyridazinecarbonitrile | [1][3] |

| CAS Number | 53896-49-4 | [1][2][4] |

| Molecular Formula | C₅H₃N₃ | [1][2][4] |

| Molecular Weight | 105.10 g/mol | [1][2][3] |

| Appearance | Solid | [3] |

| Melting Point | 43-48 °C | [1][2][3] |

| SMILES | N#Cc1cccnn1 | [3] |

| InChI Key | PJESVVYWPFAJCS-UHFFFAOYSA-N | [1][3] |

Synthesis and Mechanistic Rationale

The synthesis of functionalized pyridazines is a well-established area of heterocyclic chemistry. One robust method for preparing pyridazines involves a Diaza-Wittig reaction, which offers a versatile route from readily available 1,3-dicarbonyl compounds. This approach is advantageous as it allows for modular construction of the pyridazine core.

Synthetic Strategy: The Diaza-Wittig Approach

The Diaza-Wittig reaction is a powerful transformation that converts a 1,4-dicarbonyl compound (or a precursor) into a pyridazine ring through the reaction with a phosphine and subsequent intramolecular cyclization. The causality behind this choice of strategy lies in its efficiency and tolerance for various functional groups. The process begins with the synthesis of an α-diazo-1,3-diketone, which is then oxidized to a 1,2,3,4-tetracarbonyl precursor. This precursor, upon treatment with a phosphine like tributylphosphine, forms a phosphazine intermediate which readily cyclizes to the stable pyridazine aromatic system.

Experimental Protocol: Synthesis via Diaza-Wittig Reaction

This protocol is a representative method adapted from established synthetic strategies for pyridazine derivatives.[5]

Step 1: Synthesis of the α-Diazo-1,3-dicarbonyl Precursor

-

To a stirred solution of a suitable 1,3-dicarbonyl starting material in a solvent like acetonitrile, add an equivalent of a diazo transfer reagent (e.g., tosyl azide) and a non-nucleophilic base (e.g., DBU) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated ammonium chloride solution and extract the product with ethyl acetate.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-diazo-1,3-dicarbonyl compound, which can be purified by column chromatography.

Step 2: Oxidation to the 1,2,3,4-Tetrone Precursor

-

Dissolve the α-diazo-1,3-dicarbonyl compound in a suitable solvent such as acetonitrile.

-

Add an oxidizing agent like 2-Iodoxybenzoic acid (IBX) to the solution.

-

Reflux the mixture for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and filter off the oxidant byproducts. The crude product in the filtrate is typically used directly in the next step without further purification due to potential instability. The rationale here is to minimize handling of the highly reactive tetrone intermediate.

Step 3: Diaza-Wittig Cyclization to this compound

-

To the crude solution of the tetrone precursor from Step 2, add tributylphosphine dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon). The phosphine acts as the catalyst to initiate the formation of the phosphazine intermediate.

-

Stir the reaction mixture for 30-60 minutes. The intramolecular Wittig-type reaction proceeds rapidly to form the pyridazine ring.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any chemical protocol. A combination of spectroscopic techniques is employed for the unambiguous characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.5-9.5 ppm). The proton adjacent to the nitrile group and between the two nitrogens will likely be the most deshielded. The coupling patterns (doublet of doublets, etc.) will be consistent with a 3-substituted pyridazine ring system.[6]

-

¹³C NMR: The spectrum should display five signals: four for the sp² hybridized carbons of the pyridazine ring and one for the nitrile carbon (typically δ 115-120 ppm). The carbon atom attached to the nitrile group will have a distinct chemical shift.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹, which is characteristic of a C≡N (nitrile) stretch. Additional bands corresponding to aromatic C-H and C=N/C=C stretching will be observed in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular weight of 105.10.

Analytical Confirmation Workflow

Caption: Workflow for the analytical characterization of the final product.

Core Applications in Drug Development

The pyridazine scaffold is increasingly recognized as a "privileged structure" in medicinal chemistry.[5] Its utility stems from a unique combination of physicochemical properties that can favorably impact a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and target engagement.

The Pyridazine Moiety: A Polar Bioisostere

The pyridazine ring is often employed as a bioisosteric replacement for a phenyl ring.[7] The key motivations for this substitution are:

-

Reduced Lipophilicity: The two nitrogen atoms increase the polarity of the ring, which can lead to enhanced aqueous solubility and a lower logP value compared to a corresponding phenyl analog. This is a critical parameter for improving the developability of a drug candidate.[7]

-

Modulated Metabolism: The nitrogen atoms provide sites that can alter the molecule's metabolic profile, potentially blocking unwanted P450-mediated oxidation that might occur on a phenyl ring.

-

Hydrogen Bonding Capacity: The two adjacent ring nitrogens act as strong hydrogen bond acceptors. This dual-acceptor capability can facilitate highly specific and strong interactions with protein targets, such as the backbone N-H groups of amino acid residues.[7]

The Nitrile Group: A Versatile Pharmacophore

The nitrile group at the 3-position is not merely a passive substituent. Its electronic properties are key to its function:

-

Electrophilicity: Aromatic nitriles can exhibit electrophilic character, enabling them to act as "warheads" for covalent inhibition. They can react with nucleophilic residues, such as the thiol group of cysteine in the active site of enzymes like cysteine proteases.[8]

-

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile is also a competent hydrogen bond acceptor, providing an additional point of interaction with a drug target.

Case Study: Cysteine Protease and Kinase Inhibition

Research into inhibitors for enzymes like cathepsins and kinases has leveraged this compound derivatives.[8][9] In these contexts, the pyridazine ring positions the electrophilic nitrile in the enzyme's active site. The electrophilicity of the nitrile is fine-tuned by the electron-withdrawing nature of the pyridazine ring itself. This can lead to the formation of a reversible or irreversible covalent bond with an active site cysteine, resulting in potent inhibition.[8] This mechanism highlights the synergy between the core ring and its functionalization, where the pyridazine acts as the scaffold and the nitrile serves as the reactive moiety. The pyridazine ring is also found in several approved drugs, demonstrating its clinical relevance.[7]

Conceptual Drug-Target Interaction Model

Caption: Conceptual binding of a this compound inhibitor.

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory when handling this compound.

-

Precautionary Statements:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat. Handle in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategically designed building block for modern drug discovery. Its molecular formula of C₅H₃N₃ and weight of 105.10 g/mol belie a complex and highly useful set of properties.[1][2][4] The combination of the pyridazine core, which enhances solubility and provides specific hydrogen bonding vectors, with the versatile nitrile functional group, which can act as both a hydrogen bond acceptor and a covalent warhead, makes it an invaluable asset. For researchers and scientists in drug development, a deep understanding of its synthesis, characterization, and mechanistic applications is essential for unlocking its full potential in the creation of novel therapeutics.

References

- 1. jk-sci.com [jk-sci.com]

- 2. This compound 97 53896-49-4 [sigmaaldrich.com]

- 3. This compound 97 53896-49-4 [sigmaaldrich.com]

- 4. This compound 97% | CAS: 53896-49-4 | AChemBlock [achemblock.com]

- 5. lirias.kuleuven.be [lirias.kuleuven.be]

- 6. This compound(53896-49-4) 1H NMR spectrum [chemicalbook.com]

- 7. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrophilicity of this compound, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Pyridazine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Pyridazine-3-carbonitrile. As a molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its structural characterization by NMR is paramount for researchers in the field.[1] This document moves beyond a simple data report, offering insights into the experimental rationale, data interpretation, and the underlying principles that govern the spectral features of this heterocyclic nitrile.

Introduction: The Significance of this compound

This compound (C₅H₃N₃) is a heterocyclic aromatic compound featuring a pyridazine ring substituted with a nitrile group.[2][3][4] The pyridazine moiety, a six-membered ring with two adjacent nitrogen atoms, is a recognized pharmacophore in numerous bioactive molecules.[1] Its electron-deficient nature, a consequence of the electronegative nitrogen atoms, significantly influences the electronic environment of the ring and its substituents. The nitrile group, a strong electron-withdrawing group, further modulates the electronic properties of the molecule. Understanding the precise structural details through NMR is crucial for predicting its reactivity, molecular interactions, and potential as a scaffold in drug design.

Molecular Structure and Atom Numbering:

To facilitate a clear discussion of the NMR data, the standard IUPAC numbering for the pyridazine ring will be utilized.

Caption: Molecular structure and numbering of this compound.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The acquisition of high-quality NMR spectra is foundational to accurate structural elucidation. The following protocol outlines a robust methodology for the analysis of this compound.

Workflow for NMR Spectral Analysis:

Caption: A standardized workflow for the NMR analysis of this compound.

Sample Preparation

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent for this compound, offering good solubility and minimal overlapping signals.

-

Concentration : A concentration of 5-10 mg of the analyte in approximately 0.6 mL of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable acquisition time.

-

Homogenization : Ensure the sample is fully dissolved by vortexing the vial before transferring the solution to a 5 mm NMR tube.

Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments of different field strengths.[2]

-

¹H NMR Acquisition :

-

Pulse Program: A standard 30-degree pulse ('zg30') is appropriate.

-

Spectral Width: A range of 12-16 ppm is sufficient to cover the aromatic region.

-

Number of Scans: 16 to 32 scans will typically provide adequate signal intensity.

-

Relaxation Delay: A 2-second relaxation delay is a good starting point.

-

-

¹³C NMR Acquisition :

-

Pulse Program: A proton-decoupled experiment with a 30-degree pulse ('zgpg30') is standard.

-

Spectral Width: A spectral width of 200-220 ppm will encompass all expected carbon signals.

-

Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (1024-4096) is necessary.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, including quaternary carbons.

-

Data Processing

-

Fourier Transform : The raw Free Induction Decay (FID) is converted into the frequency domain spectrum.

-

Phase and Baseline Correction : Manual phase correction and automatic baseline correction are applied to ensure accurate peak integration and chemical shift determination.

-

Referencing : The spectra should be referenced to the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm).

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by three distinct signals in the aromatic region, corresponding to the three protons on the pyridazine ring. The electron-withdrawing nature of the two adjacent nitrogen atoms and the nitrile group leads to a general downfield shift of these protons compared to benzene.

Table 1: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H6 | ~9.30 | dd | ~4.5, 1.5 |

| H4 | ~8.10 | dd | ~8.5, 1.5 |

| H5 | ~7.80 | dd | ~8.5, 4.5 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration. The data presented here are representative values.

Interpretation of the ¹H NMR Spectrum:

-

H6 : This proton is the most deshielded due to its proximity to the electronegative nitrogen atom (N1) and its position ortho to the electron-withdrawing nitrile group. It appears as a doublet of doublets (dd) due to coupling with H5 (³J, vicinal coupling) and H4 (⁴J, meta coupling).

-

H4 : This proton is also significantly deshielded, being ortho to a nitrogen atom (N2). It appears as a doublet of doublets (dd) due to coupling with H5 (³J, vicinal coupling) and H6 (⁴J, meta coupling).

-

H5 : This proton is the most upfield of the three, being further from the electron-withdrawing nitrile group. It appears as a doublet of doublets (dd) due to coupling with both H4 and H6 (³J, vicinal couplings).

The coupling constants are critical for unambiguous assignment. The larger coupling constant (~8.5 Hz) corresponds to the vicinal coupling between adjacent protons (H4 and H5), while the smaller coupling constants (~4.5 Hz and ~1.5 Hz) correspond to the vicinal coupling between H5 and H6, and the meta coupling between H4 and H6, respectively.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound displays five distinct signals, corresponding to the five carbon atoms in the molecule.

Table 2: ¹³C NMR Spectral Data for this compound (100 MHz, CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C6 | ~155.0 |

| C4 | ~132.0 |

| C5 | ~128.0 |

| C3 | ~140.0 |

| CN | ~116.0 |

Note: These are approximate chemical shift values. Actual values may vary.

Interpretation of the ¹³C NMR Spectrum:

-

C6 and C4 : These carbons, being directly attached to nitrogen atoms, are the most deshielded and appear furthest downfield in the aromatic region.

-

C5 : This carbon atom is the most shielded of the ring carbons, appearing at the most upfield position.

-

C3 : The carbon atom bearing the nitrile group (C3) is a quaternary carbon and its chemical shift is influenced by both the adjacent nitrogen atoms and the attached cyano group.

-

CN : The nitrile carbon itself appears in a characteristic region for cyano groups, typically between 115-120 ppm.[5] Due to being a quaternary carbon and its relaxation time, its signal intensity may be lower compared to the protonated carbons.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound provides a detailed and unambiguous structural confirmation of the molecule. The distinct chemical shifts, multiplicities, and coupling constants are all consistent with the proposed structure and can be rationalized based on the electronic effects of the nitrogen heteroatoms and the nitrile substituent. This guide serves as a valuable resource for researchers, providing not only the spectral data but also the methodological framework and interpretive logic required for the confident characterization of this important heterocyclic compound.

References

An In-depth Technical Guide to the Crystal Structure Analysis of a Substituted Pyridazine-3-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of a key pyridazine derivative, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. The pyridazine scaffold is of significant interest to researchers in drug discovery and materials science due to its unique physicochemical properties.[1] This document details the experimental workflow from crystal growth to data analysis, offering insights into the rationale behind methodological choices. A thorough examination of the resulting crystal structure, including intramolecular geometry and intermolecular interactions, is presented. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of crystallographic techniques and their application to heterocyclic compounds.

Introduction: The Significance of the Pyridazine Core

The pyridazine ring system is a prominent heterocyclic motif in medicinal chemistry and materials science. Its defining feature, the presence of two adjacent nitrogen atoms in a six-membered aromatic ring, imparts a unique electronic distribution, dipole moment, and hydrogen bonding capabilities. These characteristics make pyridazine derivatives attractive candidates for modulating biological targets and for the design of novel functional materials.

A comprehensive understanding of the three-dimensional structure of these molecules at the atomic level is paramount for rational drug design and the prediction of material properties. Single-crystal X-ray diffraction (XRD) is the gold standard for elucidating such structures, providing precise information on bond lengths, bond angles, and intermolecular interactions.

This guide focuses on the crystal structure analysis of a substituted pyridazine-3-carbonitrile, specifically 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile . The selection of this derivative allows for an exploration of the influence of various functional groups—an amino group, a cyano group, and a substituted phenyl ring—on the crystal packing and supramolecular assembly.

Experimental Section: From Synthesis to Single Crystal

A robust crystallographic analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile

A plausible synthetic route to the title compound involves a one-pot, three-component reaction. This approach is favored for its efficiency and atom economy. The synthesis of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile can be achieved through the reaction of malononitrile, an appropriate arylglyoxal (in this case, 4-chlorophenylglyoxal), and hydrazine hydrate.[1]

Experimental Protocol: Synthesis

-

Reactant Preparation: In a round-bottom flask, dissolve malononitrile (1.0 eq) and 4-chlorophenylglyoxal (1.0 eq) in a 1:1 mixture of ethanol and water.

-

Initiation: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the product typically precipitates from the reaction mixture. Collect the solid by vacuum filtration.

-

Purification: Wash the crude product with cold ethanol to remove unreacted starting materials and by-products. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF).[2]

Growth of Diffraction-Quality Single Crystals

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Success relies on careful control of saturation, nucleation, and growth rates. For small organic molecules like the target compound, slow evaporation is a commonly employed and effective technique.

Experimental Protocol: Single Crystal Growth (Slow Evaporation)

-

Solvent Selection: Screen a variety of solvents to identify one in which the compound has moderate solubility. For the title compound, a mixture of ethanol and DMF is a good starting point.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent system at room temperature. Gently warm the solution to ensure complete dissolution.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap containing a few small perforations made by a needle. This allows for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Over a period of several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, leading to the formation of single crystals.

-

Harvesting: Once well-formed crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully harvest them from the mother liquor using a spatula or fine-tipped tweezers.

Single-Crystal X-ray Diffraction Analysis

The heart of the structural analysis lies in the collection and interpretation of X-ray diffraction data.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.

Experimental Protocol: Data Collection and Processing

-

Mounting: A selected single crystal is mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and protect the crystal from radiation damage.

-

Data Collection: Data is collected using a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector).

-

Data Integration and Scaling: The collected diffraction images are processed to integrate the intensities of the individual reflections. The data is then scaled and corrected for various experimental factors (e.g., Lorentz and polarization effects).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares techniques to optimize the atomic coordinates, and thermal parameters.

Crystallographic Data for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile

The crystallographic data for the title compound has been reported and provides the fundamental parameters of the crystal lattice.[1]

| Parameter | Value |

| Chemical Formula | C₁₁H₇ClN₄ |

| Formula Weight | 230.66 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.817(3) |

| b (Å) | 13.533(10) |

| c (Å) | 19.607(15) |

| α (°) | 90 |

| β (°) | 93.401(10) |

| γ (°) | 90 |

| Volume (ų) | 1010.9(12) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.515 |

| R-factor (R1) | 0.0906 |

| wR2 | 0.1422 |

Table 1: Summary of crystallographic data for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile.[1]

Structural Analysis and Discussion

The solved crystal structure reveals detailed insights into the molecular geometry and the packing of the molecules in the solid state.

Molecular Geometry

The pyridazine and the phenyl rings in the molecule are not coplanar. This deviation from planarity is a key structural feature. An analysis of selected bond lengths and angles provides a quantitative description of the molecular geometry.

| Bond | Length (Å) | Angle | **Value (°) ** |

| N1-N2 | 1.336 | N2-N1-C10 | 120.08 |

| N3-C10 | 1.333 | N1-C10-N3 | 116.4 |

| C9-C11 | - | N4-C11-C9 | 176.2 |

Table 2: Selected bond lengths and angles for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile.[1]

The near-linear geometry of the N4-C11-C9 angle (176.2°) is characteristic of the sp-hybridized carbon atom of the nitrile group. The bond lengths within the pyridazine ring are consistent with its aromatic character.

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the case of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, hydrogen bonding plays a crucial role in the formation of the supramolecular architecture.

A notable feature of the crystal structure is a weak intermolecular interaction between the N1 atom of the pyridazine ring of one molecule and the N3 atom of the amino group of an adjacent molecule.[1] This interaction, along with other weaker C-H···N and π-π stacking interactions, contributes to the overall stability of the crystal lattice.

Below is a conceptual workflow for the entire process, from synthesis to structural analysis.

Caption: Workflow from synthesis to structural analysis.

The following diagram illustrates the key intermolecular hydrogen bonding interaction that directs the crystal packing.

Caption: Key intermolecular hydrogen bond.

Conclusion

The single-crystal X-ray diffraction analysis of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile provides invaluable, high-resolution structural information. This guide has outlined the comprehensive workflow, from the rational synthesis and meticulous crystal growth to the detailed analysis of the molecular and supramolecular structure. The insights gained from such studies, particularly regarding intermolecular interactions, are fundamental to the fields of drug discovery and materials science. This detailed structural knowledge enables scientists to build more accurate structure-activity relationships and to design next-generation molecules with tailored properties.

References

Solubility of Pyridazine-3-carbonitrile in common organic solvents

An In-depth Technical Guide to the Solubility of Pyridazine-3-carbonitrile in Common Organic Solvents

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry, valued for its unique physicochemical properties that are instrumental in drug design and molecular recognition.[1] The inherent polarity of the pyridazine ring, combined with the strong dipole of the nitrile group, governs its interactions with various media, making a thorough understanding of its solubility profile essential for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of the molecular characteristics of this compound, establishes a theoretical framework for predicting its solubility, presents a qualitative solubility profile in common organic solvents, and details a robust experimental protocol for its quantitative determination.

Introduction: The Significance of Solubility in Drug Development

Molecular Characteristics Governing Solubility

The solubility behavior of this compound is dictated by the interplay of its two key structural features: the aromatic pyridazine heterocycle and the carbonitrile functional group.

-

The Pyridazine Ring: As a 1,2-diazine, the pyridazine ring is endowed with unique properties. The two adjacent nitrogen atoms create a significant dipole moment, making the ring system highly polar.[1] The lone pairs on these nitrogen atoms act as strong hydrogen bond acceptors, allowing for favorable interactions with protic solvents.[1] Compared to its isomer pyridine, pyridazine is less basic but retains a strong H-bond acceptor potential, which is crucial for interacting with polar solvent molecules.[1]

-

The Carbonitrile Group (-C≡N): The nitrile group is one of the most strongly polar functional groups in organic chemistry. The large difference in electronegativity between carbon and nitrogen results in a powerful permanent dipole.[5] The nitrogen atom's lone pair can also participate in hydrogen bonding as an acceptor.[5]

Collectively, these features render this compound a distinctly polar molecule, a characteristic that is the primary determinant of its solubility profile. The principle of "similia similibus solvuntur" or "like dissolves like " is the foundational concept for predicting its behavior.[6]

A Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters

To move beyond the qualitative rule of "like dissolves like," a more quantitative approach is needed. The Hansen Solubility Parameter (HSP) model provides a robust framework by deconstructing the total cohesive energy of a substance into three distinct components.[7][8]

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule can be represented as a point in a three-dimensional "Hansen space." The fundamental principle is that substances with closer HSP coordinates are more likely to be miscible.[7] While the specific HSP values for this compound have not been published, its molecular structure strongly suggests it possesses high δp and δh values, characteristic of a polar, hydrogen-bond-accepting solute. A study on the related compound 6-phenyl-pyridazin-3(2H)-one, which also exhibits high solubility in polar solvents, confirms the utility of this approach for pyridazine derivatives.[9]

Predicted Solubility Profile of this compound

Based on the molecular structure analysis, HSP theory, and experimental data from analogous compounds such as 6-phenyl-pyridazin-3(2H)-one[9][10], 3-cyanopyridine[11][12][13], and the parent pyridazine ring[14][15], the following qualitative solubility profile is predicted.

| Solvent Class | Common Solvents | Predicted Solubility | Justification |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | High | Strong dipole-dipole interactions between the solvent and the highly polar solute. The pyridazinone analogue shows exceptionally high solubility in DMSO.[10] |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | The solute can act as a strong hydrogen bond acceptor for the solvent's hydroxyl protons. The isomer 3-cyanopyridine is soluble in alcohols.[11] Solubility is expected to decrease with increasing alkyl chain length (Methanol > Ethanol > Isopropanol) due to the decreasing overall polarity of the solvent. |

| Intermediate Polarity | Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | Moderate to Low | These solvents have moderate polarity and can engage in some dipole-dipole interactions but lack the strong hydrogen-bonding capability of protic solvents, leading to reduced solubility. |

| Nonpolar Aromatic | Toluene, Benzene | Low | While some π-π stacking interactions are possible with the aromatic ring, the large polarity mismatch between the solvent and solute will significantly limit solubility. 3-cyanopyridine shows some solubility in benzene.[11] |

| Nonpolar Aliphatic | Hexane, Cyclohexane, Heptane | Insoluble | A profound mismatch in intermolecular forces. The weak dispersion forces of the solvent cannot overcome the strong cohesive energy of the polar solute's crystal lattice. The parent pyridazine is poorly soluble in hexane.[14] |

| Aqueous | Water | Moderate | The high polarity and hydrogen bond accepting sites suggest potential for water solubility. The isomer 3-cyanopyridine is highly water-soluble (140 g/L).[12][16] However, the overall pyridazine ring is more lipophilic than it is hydrophilic, which may temper solubility compared to its pyridine isomer. An ethanol/water mixture would likely be an excellent recrystallization medium. |

Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method)

To obtain precise, quantitative data, the isothermal equilibrium shake-flask method is the gold standard. The following protocol is adapted from established methods for pyridazinone derivatives and is highly recommended for generating reliable data.[17]

5.1. Materials and Apparatus

-

Solute: High-purity (>98%) this compound.[18]

-

Solvents: HPLC-grade or equivalent purity common organic solvents.

-

Equipment: Analytical balance, temperature-controlled orbital shaker or water bath, 4 mL screw-cap glass vials, 0.22 µm syringe filters (Teflon or other solvent-compatible material), calibrated pipettes, HPLC or UV-Vis spectrophotometer.

5.2. Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of each test solvent to its respective vial.

-

Equilibration: Seal the vials tightly and place them in the orbital shaker set to a constant temperature (e.g., 25 °C / 298.15 K) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24-48 hours to ensure the dissolution process reaches a steady state.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 4 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean, tared vial to remove all undissolved solids.

-

Analysis:

-

Gravimetric (for non-volatile solvents): Weigh the filtered sample, then evaporate the solvent under vacuum or gentle heat and weigh the remaining solid solute.

-

Spectroscopic/Chromatographic (Preferred): Accurately dilute the filtered sample with a suitable solvent to a concentration within the pre-established linear range of a calibrated UV-Vis or HPLC method. Determine the concentration of this compound in the saturated solution.

-

-

Calculation: Convert the measured concentration (e.g., mg/mL) into desired units such as molarity (mol/L), g/100 mL, or mole fraction.

Implications for Research and Development

A clear understanding of this solubility profile provides actionable insights:

-

Synthesis: Polar aprotic solvents like DMF or DMSO are excellent choices for reaction media, ensuring high concentrations of the reactant can be achieved.

-

Purification: The predicted moderate solubility in alcohols and high solubility in water suggests that recrystallization from an alcohol/water solvent system (e.g., ethanol/water) would be a highly effective purification strategy. For chromatographic purification, a mobile phase system like ethyl acetate/hexane would be suitable, as the compound would likely have good mobility and separation characteristics.

-

Formulation & Screening: For biological assays, creating a concentrated stock solution in DMSO is the standard and most effective approach.[19] Subsequent dilutions into aqueous buffers for screening can then be performed, though care must be taken to avoid precipitation if the final DMSO concentration is too low.

Conclusion

While quantitative experimental data for the solubility of this compound remains to be systematically published, a robust and scientifically-grounded predictive profile can be established through careful analysis of its molecular structure and comparison with well-studied analogues. The compound is predicted to be highly soluble in polar aprotic and protic solvents, with limited to no solubility in nonpolar media. This predictive guide, coupled with the detailed experimental protocol provided, equips researchers and drug developers with the necessary tools to confidently handle, purify, and utilize this compound in their critical work, thereby streamlining the path from laboratory synthesis to potential therapeutic application.

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 97 53896-49-4 [sigmaaldrich.com]

- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 溶剂混溶性表 [sigmaaldrich.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Cyanopyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. 3-Cyanopyridine-Anhui Redpont Biotechnology Co., Ltd [china-redpont.cn]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. Pyridazine - Wikipedia [en.wikipedia.org]

- 16. southwest.tn.edu [southwest.tn.edu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. jk-sci.com [jk-sci.com]

- 19. uspnf.com [uspnf.com]

Tautomerism in Pyridazine Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals

Abstract

The pyridazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] The biological activity and physicochemical properties of these derivatives are profoundly influenced by the subtle yet critical phenomenon of tautomerism. This guide provides an in-depth exploration of tautomerism in pyridazine derivatives, offering a technical narrative designed for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of different tautomeric forms, the intricate factors governing their equilibrium, and the advanced analytical techniques essential for their characterization. This document is structured to serve as a practical and authoritative resource, bridging theoretical concepts with field-proven experimental insights to empower the rational design of novel pyridazine-based therapeutics.

Introduction: The Significance of Tautomerism in Pyridazine Scaffolds

Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery.[4][5] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7][8] The unique electronic distribution conferred by the two nitrogen atoms makes the pyridazine ring a versatile pharmacophore.[9] However, this same feature also gives rise to tautomerism, a form of structural isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the migration of a proton.

The tautomeric form of a pyridazine derivative can dramatically alter its biological activity by influencing its shape, hydrogen bonding capabilities, and lipophilicity.[9] For instance, the ability of a molecule to interact with a biological target is highly dependent on its three-dimensional structure and the presentation of hydrogen bond donors and acceptors, all of which are dictated by the predominant tautomeric form. Therefore, a comprehensive understanding and ability to predict and control tautomeric equilibria are paramount for the successful design and development of pyridazine-based drugs.[2]

This guide will explore the three primary types of tautomerism observed in pyridazine derivatives:

-

Annular Tautomerism

-

Amino-Imino Tautomerism

-

Keto-Enol (Lactam-Lactim) Tautomerism

We will examine the underlying principles of each, the factors that shift the equilibrium, and the analytical methodologies to unequivocally identify and quantify the tautomers present.

Fundamental Principles of Tautomerism in Pyridazines

Annular Tautomerism

Annular tautomerism involves the migration of a proton between the two nitrogen atoms of the pyridazine ring. This is particularly relevant in N-unsubstituted pyridazine derivatives. The position of the proton can significantly impact the molecule's dipole moment and its interaction with biological targets. The equilibrium between the two annular tautomers is often influenced by the electronic effects of substituents on the ring.

Amino-Imino Tautomerism

In aminopyridazine derivatives, a proton can migrate from the exocyclic amino group to one of the ring nitrogen atoms, resulting in an imino tautomer. Generally, the amino form is thermodynamically more stable.[10] However, factors such as solvent polarity and substitution patterns can shift the equilibrium towards the imino form.[11] This shift can have profound implications for biological activity, as the hydrogen bonding pattern of the amino and imino forms are distinct.[12] Photoexcitation has also been shown to induce amino-imino tautomerism.[10][13]

Logical Diagram: Amino-Imino Tautomeric Equilibrium

Caption: Reversible equilibrium between amino and imino tautomers of a pyridazine derivative.

Keto-Enol (Lactam-Lactim) Tautomerism

Hydroxypyridazines typically exist in equilibrium with their keto tautomers, known as pyridazinones. This is a form of lactam-lactim tautomerism. The pyridazinone (lactam) form is generally the more stable tautomer.[14][15] The position of this equilibrium is highly sensitive to the solvent, pH, and the nature of substituents on the pyridazine ring.[16][17] For instance, polar solvents tend to favor the more polar lactam form. The ability to form intermolecular hydrogen bonds also plays a crucial role in stabilizing the lactam tautomer, often leading to the formation of dimers in the solid state.[18]

Logical Diagram: Keto-Enol Tautomeric Equilibrium

References

- 1. researchgate.net [researchgate.net]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rjptonline.org [rjptonline.org]

- 6. researchgate.net [researchgate.net]

- 7. sarpublication.com [sarpublication.com]

- 8. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. blumberginstitute.org [blumberginstitute.org]

- 10. researchgate.net [researchgate.net]

- 11. mun.ca [mun.ca]

- 12. researchgate.net [researchgate.net]

- 13. Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The tautomerism of N-heterocycles. Pyridazinones and pyridazinethiones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

The Fulcrum of Reactivity: A Technical Guide to the Nitrile Group on the Pyridazine Scaffold

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, including a significant dipole moment and the capacity for dual hydrogen bonding, make it an attractive component in the design of novel therapeutics.[1] Pyridazine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4][5][6] The strategic incorporation of a nitrile group onto this scaffold further enhances its synthetic versatility, providing a reactive handle for a multitude of chemical transformations. This guide offers an in-depth exploration of the fundamental reactivity of the nitrile group on the pyridazine core, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

I. Electronic Properties and Fundamental Reactivity of the Nitrile Group on Pyridazine

The reactivity of the nitrile group is intrinsically linked to the electronic nature of the pyridazine ring. The two adjacent nitrogen atoms in the pyridazine ring are electron-withdrawing, which significantly influences the electron density of the entire heterocyclic system. This electron-withdrawing effect is transmitted to the attached nitrile group, rendering the nitrile carbon more electrophilic and susceptible to nucleophilic attack compared to nitriles on less electron-deficient aromatic systems.

The Hammett substituent constant (σ) provides a quantitative measure of the electronic effect of a substituent. For the 3-pyridazinyl group, the σm and σp values are 0.28 and 0.48, respectively, indicating its electron-withdrawing nature. This inherent electronic property is the cornerstone of the nitrile group's reactivity on the pyridazine scaffold.

The primary modes of reactivity for the nitrile group on a pyridazine scaffold can be broadly categorized as:

-

Nucleophilic Additions: The electron-deficient nitrile carbon is a prime target for a wide array of nucleophiles.

-

Cycloaddition Reactions: The nitrile group can participate as a dienophile or a dipolarophile in various cycloaddition reactions.

-

Transition Metal-Catalyzed Cross-Coupling Reactions: A halogenated pyridazine nitrile can be a versatile substrate for forming new carbon-carbon and carbon-heteroatom bonds.

-

Hydrolysis and Reduction: The nitrile group can be converted into other valuable functional groups such as amides, carboxylic acids, and amines.

Caption: Core reactivity pathways of the nitrile group on a pyridazine scaffold.

II. Key Transformations of the Pyridazine Nitrile

This section details some of the most synthetically useful transformations of the nitrile group on a pyridazine scaffold, providing mechanistic insights and experimental protocols.

A. Nucleophilic Addition: The Gateway to Tetrazoles

The reaction of a pyridazine nitrile with an azide source, typically sodium azide, is a powerful method for the synthesis of pyridazinyl-tetrazoles. Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[7]

Mechanism: The formation of the tetrazole ring from a nitrile and an azide is a subject of ongoing mechanistic discussion. However, computational studies suggest a stepwise mechanism initiated by the nucleophilic attack of the azide anion on the electrophilic nitrile carbon.[7][8][9][10][11] This is followed by cyclization to form the tetrazole ring. The electron-withdrawing nature of the pyridazine ring activates the nitrile towards this nucleophilic attack.[8]

Caption: Simplified mechanism of tetrazole formation.